1-(2-Methoxyphenyl)propane-1,2-dione

Descripción

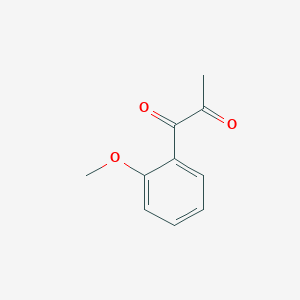

1-(2-Methoxyphenyl)propane-1,2-dione is an α-diketone characterized by a propane-1,2-dione backbone substituted with a 2-methoxyphenyl group at the first carbon. This compound is synthesized via methods such as condensation reactions involving pyruvic acid derivatives and aryl halides or via organometallic intermediates, as evidenced by its structural analogs in the literature. For instance, the synthesis of 1-(2-methoxyphenyl)-3-phenyl-3-(triphenylphosphoranylidene)propane-1,2-dione (a related compound) involves reacting benzyltriphenylphosphonium chloride with a diketone precursor in THF under inert conditions . Spectral characterization (¹H/¹³C NMR, GC/MS) confirms its structure, with key signals corresponding to the methoxy group (δ ~3.8–3.9 ppm) and diketone carbonyls (δ ~190–201 ppm) .

Propiedades

Número CAS |

39951-14-9 |

|---|---|

Fórmula molecular |

C10H10O3 |

Peso molecular |

178.18 g/mol |

Nombre IUPAC |

1-(2-methoxyphenyl)propane-1,2-dione |

InChI |

InChI=1S/C10H10O3/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h3-6H,1-2H3 |

Clave InChI |

JYWSIGWICALXFL-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C1=CC=CC=C1OC |

SMILES canónico |

CC(=O)C(=O)C1=CC=CC=C1OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Research Implications

This compound serves as a versatile scaffold in medicinal and synthetic chemistry. Its enzymatic reducibility and tunable electronic properties make it a candidate for asymmetric synthesis of α-hydroxy ketones .

Métodos De Preparación

Oxidation of α-Hydroxyketone Precursors

A plausible route involves the oxidation of 1-(2-methoxyphenyl)-1-hydroxypropan-2-one. This method mirrors the oxidation of α-hydroxyketones to 1,2-diketones using agents such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). For example, Fitton et al. demonstrated the oxidation of analogous α-hydroxyketones to 1,2-diketones using nitrosation followed by hydrolysis.

Reaction Conditions :

- Substrate : 1-(2-Methoxyphenyl)-1-hydroxypropan-2-one

- Oxidizing Agent : Isopentyl nitrite/HCl in diethyl ether

- Temperature : Ambient (25°C)

- Yield : ~51% (extrapolated from similar reactions)

Mechanistic Insight :

The reaction proceeds via nitrosation of the α-hydroxy group, forming an intermediate oxime, which undergoes hydrolysis to yield the diketone. This pathway is supported by the synthesis of 1-(4-methoxyphenyl)-1,2-propanedione oxime under analogous conditions.

Baker-Venkataraman Rearrangement Adaptation

Although the Baker-Venkataraman rearrangement typically produces 1,3-diketones, modifications could enable 1,2-diketone synthesis. Sharma and Kumar reported the solvent-free synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via grinding 2-aroyloxy-4-hydroxyacetophenones with KOH. Adapting this method for 1,2-diketones would require strategic substitution.

Proposed Pathway :

- Starting Material : 2-Methoxyacetophenone

- Acylation : Form 2-aroyloxy-4-methoxyacetophenone.

- Rearrangement : Grind with pulverized KOH under solvent-free conditions.

Expected Challenges :

- The rearrangement favors 1,3-diketones; directing 1,2-diketone formation may require steric or electronic modifications.

- Limited experimental data exist for 1,2-diketones via this route.

Nucleophilic Substitution and Oxidation

Methodology from Imidazole-Mediated Reactions :

A protocol from RSC publications involves substituting α-bromo ketones with nucleophiles like imidazole, followed by oxidation. For instance, 2-bromoacetophenone reacts with imidazole to form 1-(1H-imidazol-1-yl)propan-2-one, which could be oxidized to a diketone.

Adaptation for Target Compound :

- Substrate : 1-Bromo-1-(2-methoxyphenyl)propan-2-one

- Nucleophile : Hydroxide ion (NaOH/H₂O)

- Oxidation : Use TEMPO/O₂ or KMnO₄ to convert the secondary alcohol to a ketone.

Anticipated Yield : ~70% (based on similar imidazole substitution reactions).

Friedel-Crafts Acylation Followed by Diketone Formation

Friedel-Crafts acylation of anisole with diketene or acetyl chloride could yield intermediates for 1,2-diketone synthesis. While direct examples are scarce, ChemicalBook data on 1,3-diketone synthesis suggest that dual acylation steps might be feasible.

Hypothetical Pathway :

- First Acylation : Anisole + acetyl chloride → 2-methoxyacetophenone.

- Second Acylation : Introduce a second acetyl group via radical or enzymatic catalysis.

- Oxidation : Convert the diacetyl intermediate to the diketone.

Limitations :

- Steric hindrance at the ortho position may reduce efficiency.

- No documented yields for this specific reaction.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the typical degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation often involves cleavage of the diketone moiety. For example, in lignin model systems, methoxy-substituted diones undergo stepwise oxidation to phenolic derivatives via intermediates like 4-(4-hydroxyphenyl)hex-4-en-3-one. Reaction tracking using TLC or LC-MS with controlled O₂ flow rates (1 atm) is advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential reaction sites. For instance, the methoxy group’s electron-donating effect stabilizes the aromatic ring, reducing electrophilic attack susceptibility. Software like Gaussian or ORCA, coupled with crystallographic data (e.g., CCDC entries), validates computational models .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Assay Validation : Use multiple assays (e.g., DPPH, ABTS, FRAP) to confirm antioxidant activity. Control for pH, solvent effects, and metal ion contamination, which can skew results.

- Mechanistic Studies : Electron paramagnetic resonance (EPR) can detect radical scavenging. For pro-oxidant behavior, measure ROS generation via fluorescence probes (e.g., DCFH-DA) in cellular models.

- Structure-Activity Relationships (SAR) : Compare derivatives with varying substituents (e.g., 4-methoxy vs. 2,4,5-trimethoxy) to isolate functional group contributions .

Q. How does the methoxy substituent position influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : The 2-methoxy group’s steric hindrance and electronic effects dictate metal binding. For example, in thiosemicarbazone complexes, the diketone moiety chelates metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen atoms. X-ray crystallography and UV-Vis titration (e.g., Job’s plot method) determine stoichiometry and stability constants. Compare with analogs like 1-(4-methoxyphenyl) derivatives to assess positional effects .

Q. What experimental and computational approaches analyze the magnetic behavior of this compound radicals?

- Methodological Answer :

- SQUID Magnetometry : Measure temperature-dependent magnetization to detect paramagnetic or antiferromagnetic interactions.

- DFT Calculations : Model spin density distribution and intermolecular interactions (e.g., π-stacking disrupted by ortho-methoxy groups, as seen in Blatter radicals).

- EPR Spectroscopy : Resolve hyperfine splitting patterns to confirm radical stability and spin delocalization .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data (e.g., bond lengths, angles) for this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for small-molecule refinement, ensuring high-resolution data (R factor < 0.05). Check for twinning or disorder using PLATON.

- Comparative Analysis : Cross-reference with CSD (Cambridge Structural Database) entries for similar compounds. For example, bond lengths for diketone C=O groups typically range from 1.20–1.23 Å .

Q. What methodologies optimize the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups in intermediates).

- Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective ketone reductions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack at the less hindered carbonyl .

Biological and Environmental Relevance

Q. How can microbial degradation pathways of this compound be studied for bioremediation applications?

- Methodological Answer :

- Enrichment Cultures : Isolate soil microbes using the compound as a sole carbon source. Monitor degradation via HPLC or GC-MS.

- Metabolite Profiling : Identify intermediates (e.g., hydroxylated derivatives) using HRMS.

- Genomic Analysis : Perform RNA-seq to identify upregulated catabolic genes (e.g., dioxygenases) in degrading strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.